N-(4-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide
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Overview
Description
N-(4-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C9H13N3O3S and a molecular weight of 243.286 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-amino-3-cyclopropoxypyridine with methanesulfonyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-nitro-5-cyclopropoxypyridin-3-YL)methanesulfonamide, while reduction could produce this compound derivatives with altered functional groups .
Scientific Research Applications
N-(4-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-amino-4-cyclopropoxypyridin-3-YL)methanesulfonamide: Similar structure but with different positional isomerism.
N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridine ring but lacks the cyclopropoxy and methanesulfonamide groups.
Uniqueness
N-(4-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropoxy group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H13N3O3S |
---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
N-(4-amino-5-cyclopropyloxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c1-16(13,14)12-7-4-11-5-8(9(7)10)15-6-2-3-6/h4-6,12H,2-3H2,1H3,(H2,10,11) |
InChI Key |
NXJVYZIJYZHVOM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CN=CC(=C1N)OC2CC2 |
Origin of Product |
United States |
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